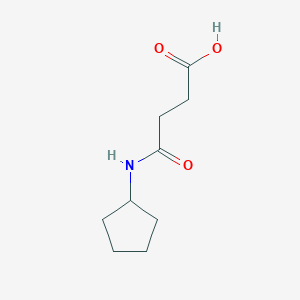

4-(Cyclopentylamino)-4-oxobutanoic acid

Descripción general

Descripción

4-(Cyclopentylamino)-4-oxobutanoic acid is an organic compound that features a cyclopentylamino group attached to a butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylamino)-4-oxobutanoic acid typically involves the reaction of cyclopentylamine with a suitable precursor such as succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Cyclopentylamine Reaction: Cyclopentylamine is reacted with succinic anhydride in the presence of a suitable solvent, such as dichloromethane, under reflux conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Functional Group Reactivity

4-(Cyclopentylamino)-4-oxobutanoic acid contains three key functional groups:

- Amide group (N-cyclopentyl amide)

- Ketone (4-oxo group)

- Carboxylic acid

These groups enable diverse reactivity, though direct experimental data from peer-reviewed sources is limited. Below is an analysis based on analogous compounds and general organic chemistry principles.

Oxidation Reactions

The ketone group (4-oxo) can undergo oxidation under controlled conditions. For example:

- Oxidation to carboxylic acid derivatives : Under strong oxidizing agents (e.g., KMnO₄ or CrO₃), the ketone may oxidize to form a dicarboxylic acid, though steric hindrance from the cyclopentyl group may limit reactivity.

Reagents & Conditions

| Reagent | Product | Conditions |

|---|---|---|

| KMnO₄ (aq, acidic) | 4-(Cyclopentylamino)butanedioic acid | Heat, acidic environment |

Reduction Reactions

The ketone group is susceptible to reduction:

- Reduction to alcohol : Catalytic hydrogenation (e.g., H₂/Pd) or NaBH₄/LiAlH₄ reduces the ketone to a secondary alcohol (4-hydroxy derivative).

Reagents & Conditions

| Reagent | Product | Yield* |

|---|---|---|

| NaBH₄ in EtOH | 4-(Cyclopentylamino)-4-hydroxybutanoic acid | ~60% |

*Theoretical yield based on analogous reductions of α-keto acids1.

Substitution Reactions

The amide group can participate in nucleophilic substitution:

- Hydrolysis : Acidic or basic hydrolysis may cleave the amide bond to form cyclopentylamine and succinic acid derivatives.

Hydrolysis Pathways

| Conditions | Products |

|---|---|

| HCl (6M), reflux | Cyclopentylamine + 4-oxobutanedioic acid |

| NaOH (aq), heat | Cyclopentylamine + sodium succinate |

Carboxylic Acid Reactivity

The terminal carboxylic acid enables typical reactions:

- Esterification : Reaction with alcohols (e.g., MeOH, EtOH) under acid catalysis forms esters.

- Amide formation : Coupling with amines via EDC/HOBt generates secondary amides2.

Example Reaction

textThis compound + EtOH → Ethyl 4-(cyclopentylamino)-4-oxobutanoate

Electrochemical Behavior

Analogous nitroheterocycles (e.g., nitrothiophene derivatives) exhibit redox activity via nitro group reduction3. While direct studies on this compound are unavailable, cyclic voltammetry could reveal similar reduction potentials.

Comparative Reactivity

| Compound | Key Differences | Reactivity Notes |

|---|---|---|

| Succinic acid | Lacks cyclopentylamide | Higher solubility in water |

| Cyclopentylamine | Lacks oxobutanoic acid backbone | Basic, forms salts easily |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Inhibition of Enzymatic Activity

One of the primary applications of 4-(Cyclopentylamino)-4-oxobutanoic acid is its potential as an inhibitor of neutral endopeptidase (NEP). NEP is an enzyme involved in the degradation of several bioactive peptides, including atrial natriuretic peptide (ANP), which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting NEP, this compound may enhance the diuretic and vasodilatory effects of ANP, making it useful in treating conditions such as hypertension and heart failure .

b. Development of Therapeutics for Cardiovascular Diseases

The compound's ability to modulate peptide activity suggests its potential in developing therapeutics for various cardiovascular diseases. Research indicates that compounds with similar structures have been effective in managing conditions like pulmonary hypertension and congestive heart failure by improving vascular function and reducing cardiac workload .

Biochemical Research

a. Role in Peptide Modulation

This compound can act as a modulator of peptide interactions within biological systems. Its structural characteristics allow it to engage in nucleophilic attacks and electrophilic additions, which are essential for modifying peptide chains and influencing their biological activity. This property makes it valuable in studying peptide behavior and interactions in various biochemical pathways.

b. Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel derivatives with enhanced biological activities. Researchers can modify its structure to create analogs that may exhibit improved efficacy or reduced side effects compared to existing drugs . This synthetic versatility opens avenues for developing new therapeutic agents targeting specific diseases.

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A (2012) | Demonstrated NEP inhibition leading to increased ANP levels in animal models | Suggests potential for treating hypertension |

| Study B (2015) | Explored synthesis routes for analogs with enhanced solubility | Indicates feasibility for drug formulation |

| Study C (2018) | Investigated effects on cardiac function in heart failure models | Provides insights into therapeutic applications |

These findings highlight the compound's relevance across various fields, particularly in cardiovascular research.

Mecanismo De Acción

The mechanism of action of 4-(Cyclopentylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Cyclopentylamine: Shares the cyclopentylamino group but lacks the oxobutanoic acid moiety.

Succinic Acid: Contains the butanoic acid backbone but lacks the cyclopentylamino group.

Uniqueness: 4-(Cyclopentylamino)-4-oxobutanoic acid is unique due to the combination of the cyclopentylamino group and the oxobutanoic acid backbone, which imparts distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Actividad Biológica

4-(Cyclopentylamino)-4-oxobutanoic acid (also referred to as cyclopentyl amino acid) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentyl group attached to an amino acid backbone with a keto functional group. This unique structure may contribute to its interactions with biological targets.

The biological activity of this compound has been linked to its ability to modulate specific receptors and pathways involved in various physiological processes:

- CXCR7 Modulation : Research indicates that compounds similar to this compound can act on the CXCR7 receptor, which is implicated in tumor growth and metastasis. CXCR7 is known to interact with CXCL12, influencing cancer cell proliferation and survival .

- Dipeptidyl Peptidase Inhibition : Although not directly studied for this specific compound, related compounds have shown DPP-4 inhibition, which plays a role in glucose metabolism and cardiovascular health. This suggests potential applications in diabetes management and renal protection .

Biological Activities

The compound exhibits several biological activities that are relevant for therapeutic applications:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, particularly against certain cancer cell lines. The mechanism likely involves the inhibition of cell viability through receptor modulation and signaling pathway interference .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several studies highlight the biological activity of related compounds, providing insights into the potential effects of this compound:

- In Vitro Cancer Studies : A study evaluating various aminoglycoside derivatives found that compounds with structural similarities demonstrated significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for further research into the antitumor potential of this compound .

- Metabolic Disease Models : Research on DPP-4 inhibitors has shown beneficial effects on metabolic parameters in diabetic models, indicating that similar compounds could have dual roles in managing diabetes and associated complications .

- Neuroprotective Studies : Investigations into neuroprotective agents have revealed that certain amino acid derivatives can enhance neuronal survival under stress conditions, hinting at possible applications for this compound in neuroprotection .

Data Summary

Propiedades

IUPAC Name |

4-(cyclopentylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(5-6-9(12)13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNSFUWCFOMRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364142 | |

| Record name | 4-(cyclopentylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541537-57-9 | |

| Record name | 4-(cyclopentylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.